2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide
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Overview
Description
- It contains benzothiazole and acetamide moieties, which contribute to its diverse properties.
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide: is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound may vary, a common approach involves the condensation of appropriate starting materials.
Reaction Conditions: The synthesis typically involves reaction conditions such as reflux, inert atmosphere, and specific solvents.
Industrial Production: Unfortunately, detailed industrial production methods are not widely available in the literature.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but they may include derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique structure.
Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: Research into its pharmacological properties, including potential therapeutic applications.
Industry: May find use in specialty chemicals or materials.
Mechanism of Action
- The compound’s mechanism of action is context-dependent and requires further research.
- It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight its distinct features compared to these similar compounds.
Properties
Molecular Formula |
C19H17N3O2S4 |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide |
InChI |
InChI=1S/C19H17N3O2S4/c1-3-24-12-5-7-14-16(9-12)28-19(22-14)26-10-17(23)20-11-4-6-13-15(8-11)27-18(21-13)25-2/h4-9H,3,10H2,1-2H3,(H,20,23) |
InChI Key |
DIMDHXFHOITYOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC4=C(C=C3)N=C(S4)SC |
Origin of Product |
United States |
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